Ethyl 4-acetoxybenzoylformate

Descripción general

Descripción

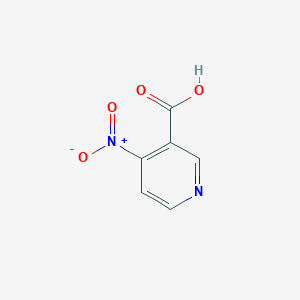

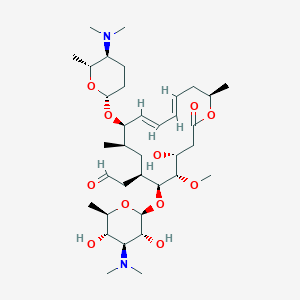

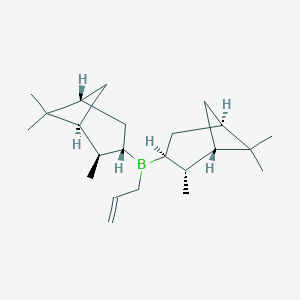

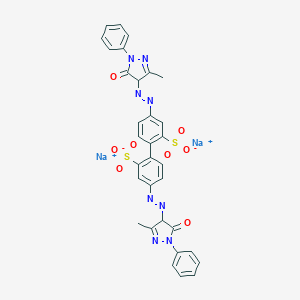

Ethyl 4-acetoxybenzoylformate, also known as 4-acetoxybenzoylformic acid ethyl ester, is a derivative of benzoic acid and is commonly used in research laboratories. It is a colorless liquid with a faint odor and is soluble in organic solvents. This compound has a variety of applications in scientific research, including synthesis, medicinal chemistry, and biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions for research.

Aplicaciones Científicas De Investigación

Antioxidant Evaluation and Synthesis

- Isoxazolone derivatives, closely related to the structural motif that could be derived from reactions involving Ethyl 4-acetoxybenzoylformate, exhibit significant biological and medicinal properties. They serve as excellent intermediates for synthesizing various heterocycles, showing antioxidant activities. A study highlights a facile synthesis method for 4-Arylmethylideneisoxazol-5(4H)-ones, showcasing the potential for creating compounds with antioxidant properties using related chemical structures (Laroum et al., 2019).

Environmental Impact and Degradation

- The broader class of parabens, to which this compound could be structurally related due to the presence of ester and aromatic functionalities, has been studied for their occurrence, fate, and behavior in aquatic environments. Parabens, including Ethyl paraben, are noted for their weak endocrine-disrupting capabilities and their ubiquitous presence in environmental waters, raising questions about their stability and biodegradability (Haman et al., 2015).

Methodological Advancements in Chemical Synthesis

- Studies on the synthesis of esters, closely related to the chemical family of this compound, focus on optimizing reaction conditions to achieve high yields and purity of the desired products. Such research underscores the importance of finding efficient, environmentally friendly methods for preparing chemicals that have applications across various fields, from pharmaceuticals to materials science (Patil & Gnanasundaram, 2020).

Potential Biological Activities

- The chemical structure of this compound suggests potential for biological activity, given the common functionalities it shares with other biologically active compounds. Research on phenolic compounds and esters points to a variety of mechanisms through which such molecules exert effects on biological systems, from antioxidant activities to interaction with cellular pathways (Munteanu & Apetrei, 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-(4-acetyloxyphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-3-16-12(15)11(14)9-4-6-10(7-5-9)17-8(2)13/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQROMILHQCUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450524 | |

| Record name | ETHYL 4-ACETOXYBENZOYLFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100519-34-4 | |

| Record name | ETHYL 4-ACETOXYBENZOYLFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)

![2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B33774.png)